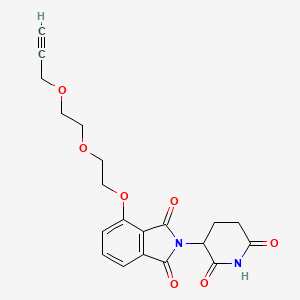

Thalidomide 4'-ether-PEG2-alkyne

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thalidomide 4’-ether-PEG2-alkyne is a functionalized cereblon ligand for PROTAC® research and development. It incorporates an E3 ligase ligand plus a PEG2 linker with an alkyne terminal, ready for conjugation to a target protein ligand. This compound is part of a range of functionalized tool molecules for PROTACs R&D .

Wissenschaftliche Forschungsanwendungen

- Thalidomide derivatives, including Thalidomide-O-PEG2-propargyl, have shown promise in cancer treatment. They exhibit anti-angiogenic effects by inhibiting blood vessel formation around tumors. Additionally, they modulate the immune response, potentially enhancing the body’s ability to fight cancer cells .

- Researchers explore Thalidomide-O-PEG2-propargyl as a component in drug delivery systems. Its polyethylene glycol (PEG) linker allows for controlled release of therapeutic agents. By conjugating drugs to this compound, targeted delivery to specific tissues becomes feasible .

- Thalidomide-O-PEG2-propargyl finds applications in nanotechnology. Its alkyne functional group enables click chemistry, facilitating the attachment of nanoparticles or other bioactive molecules. Researchers use it to create functionalized materials for drug delivery, diagnostics, and tissue engineering .

- PROTACs are emerging as a novel approach in drug development. Thalidomide-O-PEG2-propargyl serves as a ligand for Cereblon, a key component in PROTACs. These molecules selectively degrade disease-associated proteins by recruiting them for ubiquitination and subsequent proteasomal degradation .

- The graft polymer properties of Thalidomide-O-PEG2-propargyl make it valuable in surface modification. Researchers use it to functionalize materials, such as coatings for medical devices or tissue scaffolds. The PEG moiety enhances biocompatibility and reduces immunogenicity .

- Thalidomide-O-PEG2-propargyl serves as a versatile scaffold for peptide synthesis. Its alkyne group allows for efficient coupling reactions. Researchers use it to create ligands for studying protein interactions, drug screening, and receptor binding studies .

Cancer Therapy and Immunomodulation

Drug Delivery Systems

Nanotechnology and Biomaterials

Proteolysis Targeting Chimeras (PROTACs)

Polymer Chemistry and Surface Modification

Peptide Synthesis Support and Ligand Studies

Wirkmechanismus

Target of Action

The primary target of Thalidomide-O-PEG2-propargyl is Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Mode of Action

Thalidomide-O-PEG2-propargyl, like other Thalidomide derivatives, binds to CRBN . This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their degradation . This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based CRBN ligand and a 2-unit PEG linker .

Biochemical Pathways

The biochemical pathways affected by Thalidomide-O-PEG2-propargyl are those involving the degradation of non-native substrates recruited to CRL4 CRBN

Pharmacokinetics

It is known that the compound contains a peg linker, which is often used to improve the solubility and bioavailability of drugs .

Result of Action

The molecular and cellular effects of Thalidomide-O-PEG2-propargyl’s action are the degradation of non-native substrates recruited to CRL4 CRBN . This can lead to changes in cellular processes regulated by these substrates.

Action Environment

The action, efficacy, and stability of Thalidomide-O-PEG2-propargyl can be influenced by various environmental factors. For instance, the compound is a click chemistry reagent and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This suggests that the presence of such molecules in the environment could potentially affect the compound’s action.

Eigenschaften

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWGDRINRIEEJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/no-structure.png)

![4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2487163.png)

![tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B2487164.png)

![(4S)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2487172.png)

![4-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2487176.png)